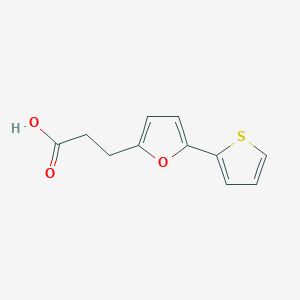![molecular formula C12H12ClN3OS B1332464 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 333767-06-9](/img/structure/B1332464.png)
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound that can be used for experimental or research purposes . It is also known by its CAS number 333767-06-9 .
Molecular Structure Analysis
The molecular structure of “4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol” can be characterized using IR and NMR spectroscopic techniques . Further details about its molecular structure would require more specific research.
Applications De Recherche Scientifique
1. Corrosion Inhibition
- Application Summary : This compound is used as a corrosion inhibitor for 6061 Al alloy in hydrochloric acid .
- Methods of Application : Corrosion inhibition studies were carried out at different concentrations and temperatures using weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
- Results : Higher concentration and temperature were found to improve the efficiency of the inhibitor. The highest corrosion resistance of 95.29% was recorded with 100 ppm of the compound at 333 K .
2. Drug Development
- Application Summary : The compound has been studied as a potential oral drug candidate based on its physicochemical characteristics .
- Methods of Application : The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools .
- Results : The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH. It exhibited remarkable dose-dependent anti-acetylcholinesterase activity .
3. Synthesis of New Derivatives
- Application Summary : The compound is used as a starting material for the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
- Methods of Application : The synthesis process involves esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .
- Results : The process resulted in the successful synthesis of 10 new derivatives .
4. Electrochemical Studies
- Application Summary : This compound has been studied for its electrochemical properties .
- Methods of Application : The studies were carried out using weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
- Results : The studies found that higher concentration and temperature improve the efficiency of the compound. Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges were calculated .
5. Alzheimer’s Disease Treatment
- Application Summary : The compound has been studied as a potential treatment for Alzheimer’s disease .
- Methods of Application : A library of fifteen synthetic 1,2,4-substituted triazoles was established and characterized using IR and NMR spectroscopic techniques .
4. Electrochemical Studies
- Application Summary : This compound has been studied for its electrochemical properties .
- Methods of Application : The studies were carried out using weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
- Results : The studies found that higher concentration and temperature improve the efficiency of the compound. Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges are calculated .
5. Alzheimer’s Disease Treatment
- Application Summary : The compound has been studied as a potential treatment for Alzheimer’s disease .
- Methods of Application : A library of fifteen synthetic 1,2,4-substituted triazoles was established and characterized using IR and NMR spectroscopic techniques .
- Results : Compounds were found to be potent AChE (IC50 = 38.91 ± 0.52 µM) and BChE (IC50 = 42.74 ± 0.42 µM) inhibitors, against the standard eserine (IC50 = 39.19 ± 0.05 µM for AChE and 46.62 ± 0.08 µM for BChE) .
6. Drug Development
- Application Summary : The compound has been studied as a successful oral drug candidate based on its physicochemical characteristics .
- Methods of Application : The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools .
- Results : The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH. It exhibited remarkable dose-dependent anti-acetylcholinesterase activity .
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCHXFAQSKIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353882 |
Source


|
| Record name | 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
333767-06-9 |
Source


|
| Record name | 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


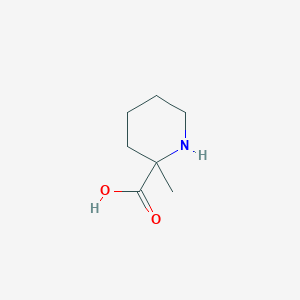
![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)
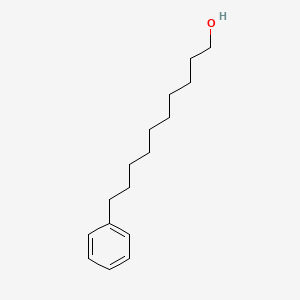

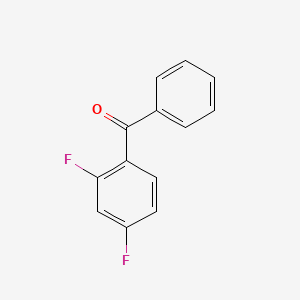
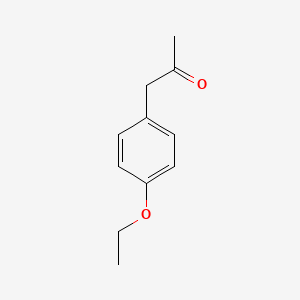
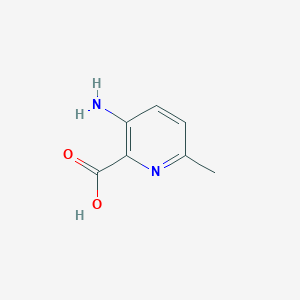
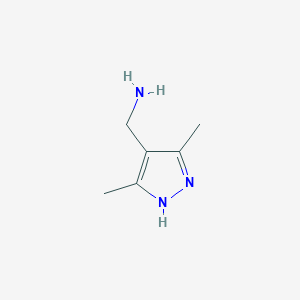
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)
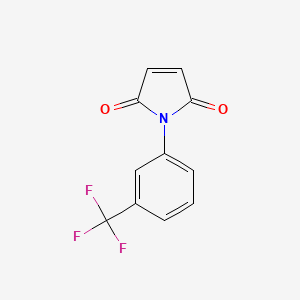
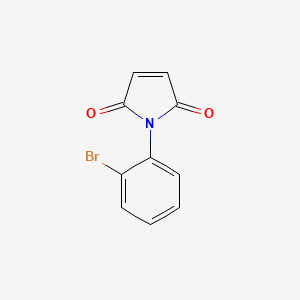
![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)
